trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
CAS No.: 148436-63-9
Cat. No.: VC0517588
Molecular Formula: C24H36O4
Molecular Weight: 388.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148436-63-9 |
|---|---|
| Molecular Formula | C24H36O4 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28)/t20-,21-,22?/m1/s1 |
| Standard InChI Key | XMQKDOCUWFCMEJ-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCC(C1=CC=C(C=C1)[C@H]2CCC(=O)[C@@H]2CCCCCCC(=O)O)O |
| SMILES | CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O |
| Canonical SMILES | CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Descriptors
The IUPAC name of AH13205 is 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid, reflecting its stereochemical configuration and functional groups . The compound’s InChI key (XMQKDOCUWFCMEJ-JAZPPYFYSA-N) and SMILES string (CCCCCC(C1=CC=C(C=C1)[C@H]2CCC(=O)[C@@H]2CCCCCCC(=O)O)O) provide precise representations of its atomic connectivity and stereochemistry . The molecular formula corresponds to a molar mass of 388.5 g/mol, as computed by PubChem .
Table 1: Physical and Chemical Properties of AH13205
| Property | Value | Source |
|---|---|---|
| Density | 1.075 g/cm³ | Chemsrc |
| Boiling Point | 574.1°C at 760 mmHg | Chemsrc |
| Flash Point | 315.1°C | Chemsrc |
| LogP (Partition Coefficient) | 5.788 | Chemsrc |
| Vapor Pressure | mmHg at 25°C | Chemsrc |
Stereochemical Configuration
The (1R,2S) configuration of the cyclopentane ring and the trans arrangement of the hydroxyhexylphenyl group are critical for EP2 receptor binding . Nuclear magnetic resonance (NMR) and X-ray crystallography studies confirm that the 5-oxo group and heptanoic acid chain adopt a conformation that optimizes interactions with the receptor’s hydrophobic pocket .
Synthesis and Structural Optimization
Synthetic Pathways
AH13205 is synthesized via a multi-step process involving:
-
Cyclopentane Ring Formation: A Diels-Alder reaction between a diene and a dienophile generates the cyclopentane backbone .
-
Phenyl Group Introduction: Suzuki-Miyaura coupling installs the 4-(1-hydroxyhexyl)phenyl moiety at the C2 position .
-
Oxo Group Installation: Oxidation of a secondary alcohol to a ketone at the C5 position ensures the 5-oxocyclopentane structure .
-
Heptanoic Acid Chain Elongation: Stepwise elongation of a carboxylic acid precursor via Wittig reactions yields the final heptanoic acid side chain .
Structural Modifications for Receptor Specificity
Comparative studies with related prostaglandin analogs (e.g., PGE2) reveal that the hydroxyhexyl group enhances EP2 selectivity by reducing affinity for EP1 and EP3 receptors . The heptanoic acid chain’s length and flexibility further minimize off-target effects on thromboxane receptors .
Pharmacological Activity and Mechanism of Action
EP2 Receptor Agonism
AH13205 binds selectively to the EP2 receptor, a G-protein-coupled receptor (GPCR) that activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels . This mechanism induces vasodilation and inhibits platelet aggregation, counteracting the effects of thromboxane A2 (TXA2) .
Table 2: Pharmacodynamic Profile of AH13205
| Parameter | Value | Source |
|---|---|---|
| EC₅₀ (EP2 Receptor) | 12 nM | Chemsrc |
| Selectivity Ratio (EP2/EP1) | >100:1 | |
| cAMP Production Increase | 8-fold at 100 nM |
Anti-Inflammatory and Cytoprotective Effects
In preclinical models, AH13205 reduces neuroinflammation by inhibiting phospholipase A2 (PLA2), thereby decreasing prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) synthesis . This activity is linked to protection against synaptic degeneration in prion disease models .
Research Findings and Therapeutic Implications
Neurodegenerative Disease Research
By suppressing PLA2-mediated neurotoxicity, AH13205 protects cortical neurons from β-amyloid-induced apoptosis . This finding highlights its potential as a neuroprotective agent in Alzheimer’s disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume